Ethyl 2-aminopropanoate hydrochloride

Catalog No.
S1482537
CAS No.
617-27-6
M.F
C5H12ClNO2
M. Wt
153.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-aminopropanoate hydrochloride

CAS Number

617-27-6

Product Name

Ethyl 2-aminopropanoate hydrochloride

IUPAC Name

ethyl 2-aminopropanoate;hydrochloride

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

InChI

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H

InChI Key

JCXLZWMDXJFOOI-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)N.Cl

Synonyms

NSC 46032

Canonical SMILES

CCOC(=O)C(C)[NH3+].[Cl-]

Potential Applications:

  • Organic synthesis: Ethyl 2-aminopropanoate hydrochloride possesses a reactive amine group and an ester group, making it a potential building block for the synthesis of more complex organic molecules. However, specific examples of its utilization in this context are not readily available in scientific literature.
  • Biological studies: The amino acid backbone of ethyl 2-aminopropanoate hydrochloride shares some structural similarities with naturally occurring amino acids. This raises the possibility that it could be used in studies investigating specific biological processes, such as protein-protein interactions or enzyme activity. However, further research is needed to explore this potential application.

Additional considerations:

  • Suppliers of ethyl 2-aminopropanoate hydrochloride typically emphasize that it is for research use only and not intended for human or animal consumption [].
  • Due to the limited research on this compound, safety data and handling information should be obtained from the supplier before any experimentation [, ].

Ethyl 2-aminopropanoate hydrochloride, also referred to as (S)-Ethyl 2-aminopropanoate hydrochloride or L-Alanine ethyl ester hydrochloride, is a chemical compound with the molecular formula C5H12ClNO2C_5H_{12}ClNO_2 and a molecular weight of approximately 153.61 g/mol. This compound is derived from the amino acid L-alanine and exists as a hydrochloride salt, which contributes to its solubility and stability in various environments . The structure features an ethyl ester group attached to a central carbon atom that also bears an amino group and a hydrogen atom, making it significant in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and bioactive molecules .

As Ethyl 2-Aminopropanoate Hydrochloride serves primarily as a synthetic intermediate, a specific mechanism of action within biological systems is not applicable.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of the compound according to local regulations.

  • Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding L-alanine and ethanol. The balanced equation for this reaction is:
    CH3CH(NH2)COOCH2CH3+H2OCH3CH(NH2)COOH+C2H5OHCH_3CH(NH_2)COOCH_2CH_3+H_2O\rightarrow CH_3CH(NH_2)COOH+C_2H_5OH
  • Condensation Reactions: The amine group can react with various aldehydes or ketones through condensation reactions, forming new carbon-nitrogen bonds. This property is crucial for synthesizing more complex organic molecules .

While Ethyl 2-aminopropanoate hydrochloride does not have a defined mechanism of action within biological systems, it serves as an important synthetic intermediate in the production of compounds that may exhibit biological activity. Its derivatives are often studied for potential applications in pharmaceuticals, particularly in the context of amino acid metabolism and related pathways .

The synthesis of Ethyl 2-aminopropanoate hydrochloride typically involves the esterification of L-alanine with ethanol in the presence of hydrochloric acid. The process can be summarized as follows:

  • Reactants: Anhydrous ethanol and L-alanine are combined in a reaction vessel.
  • Hydrochloric Acid Introduction: Dry hydrogen chloride gas is introduced at room temperature until saturation.
  • Reflux: The reaction mixture is heated and refluxed for several hours.
  • Product Isolation: The resulting solution is distilled to remove excess ethanol, yielding Ethyl 2-aminopropanoate hydrochloride as a white granular powder .

Ethyl 2-aminopropanoate hydrochloride has several applications:

  • Pharmaceutical Intermediate: It is primarily used as a precursor in the synthesis of various pharmaceuticals.
  • Amino Acid Derivative: It serves as an important building block in the synthesis of amino acid derivatives and peptide synthesis.
  • Research Tool: Its derivatives are often utilized in biochemical research to study metabolic pathways involving amino acids .

Several compounds share structural similarities with Ethyl 2-aminopropanoate hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 2-aminopropanoateC4H9NO2C_4H_{9}NO_2Methyl ester form; used in similar synthetic pathways
Propyl 2-aminopropanoateC6H13NO2C_6H_{13}NO_2Propyl ester form; exhibits different solubility
Butyl 2-aminopropanoateC7H15NO2C_7H_{15}NO_2Larger alkyl chain; affects pharmacokinetics
L-AlanineC3H7NO2C_3H_{7}NO_2Parent amino acid; essential for protein synthesis

Ethyl 2-aminopropanoate hydrochloride stands out due to its unique ethyl ester configuration, which influences its reactivity and solubility compared to other alkyl esters. This specificity allows it to serve distinct roles in synthetic chemistry and pharmaceutical development .

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

617-27-6
6331-09-5
1115-59-9

General Manufacturing Information

Alanine, ethyl ester, hydrochloride (1:1): INACTIVE

Dates

Modify: 2023-09-19

Explore Compound Types